3-(Methoxymethyl)oxetan-3-ol is a compound belonging to the oxetane family, characterized by a four-membered cyclic ether structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties. The methoxymethyl group enhances its reactivity and solubility, making it an attractive target for various chemical transformations and applications in fragrance formulation.
The compound can be synthesized from various precursors, often involving cyclization reactions that form the oxetane ring. It is commercially available from chemical suppliers like Sigma-Aldrich and BenchChem, which provide detailed information on its synthesis and applications in research.
3-(Methoxymethyl)oxetan-3-ol is classified as an oxetane derivative, specifically a substituted oxetanol. Oxetanes are recognized for their polar nature and non-planar geometry, which contribute to their unique reactivity profiles in organic synthesis.
The synthesis of 3-(Methoxymethyl)oxetan-3-ol typically involves several methods, including:
This structural arrangement contributes to its physical properties and reactivity patterns.
3-(Methoxymethyl)oxetan-3-ol participates in various chemical reactions due to its functional groups:
The mechanism of action for 3-(Methoxymethyl)oxetan-3-ol primarily involves nucleophilic attack on the electrophilic carbon atoms within the oxetane ring or at the methoxy group:
3-(Methoxymethyl)oxetan-3-ol has several scientific uses:
The oxetane ring has emerged as a privileged scaffold in medicinal chemistry due to its unique three-dimensionality, high polarity (TPSA ≈ 30 Ų), and low molecular weight. This four-membered heterocycle serves as a versatile bioisostere for carbonyl groups, gem-dimethyl functionalities, and carboxylic acids, enabling strategic modulation of drug-like properties while maintaining favorable spatial geometry. The inherent ring strain (~106 kJ/mol) and electronegative oxygen confer distinctive electronic characteristics that influence molecular interactions. Specifically, 3-(Methoxymethyl)oxetan-3-ol exemplifies this utility, combining an oxetane core with hydroxymethyl and methoxymethyl substituents at C3 to create a multifunctional building block. Its structural features allow it to mimic carbonyl hydration states or serve as a carboxylic acid surrogate while enhancing three-dimensional character—a critical advantage in targeting flat molecular frameworks prevalent in drug discovery pipelines [2] [7].
Clinical validation of oxetanes is demonstrated by candidates like Fenebrutinib (multiple sclerosis, Phase III) and Ziresovir (respiratory syncytial virus, Phase III), where oxetane incorporation improved target affinity and pharmacokinetics. The 3,3-disubstitution pattern in 3-(Methoxymethyl)oxetan-3-ol confers metabolic resistance by sterically shielding the ethereal oxygen from acid-catalyzed ring opening, addressing a historical stability concern for this heterocycle class [7].
3-(Methoxymethyl)oxetan-3-ol belongs to the pharmaceutically significant 3,3-disubstituted oxetane family, where substituents synergistically modify key drug properties:
Table 1: Physicochemical Properties of 3-(Methoxymethyl)oxetan-3-ol vs. Related Oxetanes
Compound | Molecular Weight (g/mol) | logD₇.₄ | Solubility (mg/mL) | TPSA (Ų) |
---|---|---|---|---|
3-(Methoxymethyl)oxetan-3-ol | 132.16 | -0.25* | >100 (predicted) | 29.5 |
Oxetan-3-ol | 74.08 | -0.16 | 315.0 | 29.5 |
3-Methyloxetan-3-ol | 88.11 | 0.15 | 238.0 | 29.5 |
*Calculated consensus value from computational models [9] [10]
Table 2: Metabolic Stability of Oxetane Derivatives
Compound Class | Microsomal Half-life (min, human) | Primary Clearance Route |
---|---|---|
3,3-Disubstituted Oxetanes | >60 | Glucuronidation (slow) |
Monosubstituted Oxetanes | <15 | CYP450 oxidation |
α,α-Difluorooxetanes | >120 | Minimal enzymatic clearance |
Data synthesized from metabolic studies [3] [6] [7]
The strategic replacement of carbonyls or gem-dimethyl groups with 3-(Methoxymethyl)oxetan-3-ol involves measurable trade-offs in physicochemical and binding properties:
Carboxylic Acid Isosterism: Oxetan-3-ol derivatives exhibit pKa values >12, eliminating ionization at physiological pH. Unlike carboxylic acids (pKa ≈ 4–5), they maintain moderate hydrogen-bond acidity (Keq ≈ 10²–10³ M⁻¹ vs. 10⁴–10⁵ M⁻¹ for acids). This enables passive membrane permeability (PAMPA Pₑ > 5 × 10⁻⁶ cm/s) while preserving key polar interactions—a critical advantage for CNS candidates. In ibuprofen analogues, oxetan-3-ol replacement retained COX inhibition (IC₅₀ ≈ 1 μM) but increased logD by 2 units and improved permeability 10-fold [2] .
Gem-Dimethyl Replacement: Compared to gem-dimethyl groups, 3-(Methoxymethyl)oxetan-3-ol reduces lipophilicity (ΔlogD = –1.2) and adds hydrogen-bonding capacity. In Pfizer’s Danuglipron (diabetes, Phase II), oxetane incorporation lowered logD by 0.8 units versus the dimethyl analogue while maintaining GLP-1 receptor potency [7].
Table 3: Isosteric Property Comparisons for Common Motifs
Isostere | MW Penalty (g/mol) | ΔlogD₇.₄ | H-Bond Donors | Passive Permeability |
---|---|---|---|---|
Carboxylic Acid | 0 | 0 | 1 (ionized) | Low |
Tetrazole | +27 | –0.3 | 1 (ionized) | Low–Moderate |
3-(Methoxymethyl)oxetan-3-ol | +74 | +0.9* | 1 (neutral) | High |
Gem-Dimethyl | 0 | +1.2 | 0 | High |
*Relative to carboxylic acid; positive ΔlogD indicates increased lipophilicity [2] [7]
Synthetic accessibility favors 3-(Methoxymethyl)oxetan-3-ol via oxidation of commercial 3-methyl-3-oxetanemethanol or nucleophilic ring-opening of oxetane aldehydes. Recent catalytic advances, like copper-mediated difluorocarbene insertion into epoxides, enable fluorinated variants but remain impractical for methoxymethyl derivatives [3] [6] [8]. Future directions include exploiting the methoxymethyl group for "switchable" solubilizing effects or as a metabolic liability blocker. As of 2025, seven oxetane-containing clinical candidates underscore the scaffold’s translational viability, with 3,3-disubstitution being the dominant pattern [7].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: